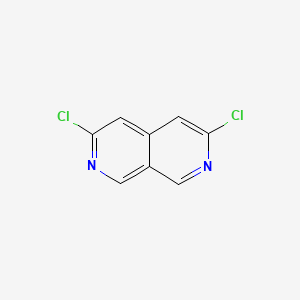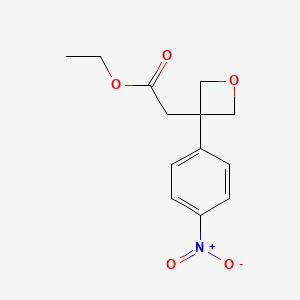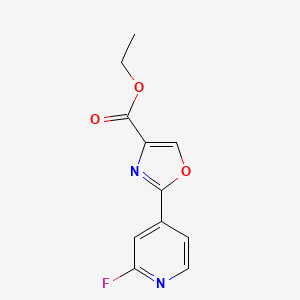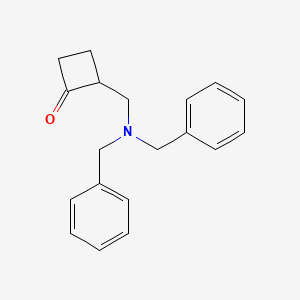![molecular formula C17H22ClN3 B13927567 1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a chloro group, a dimethylphenyl group, and a tetrahydroimidazo[1,5-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine core.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed to introduce the chloro group at the desired position.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using suitable alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methylimidazo[1,5-a]pyrazine: A similar compound with a slightly different structure.
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, dimethylphenyl group, and tetrahydroimidazo[1,5-a]pyrazine core makes it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C17H22ClN3 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C17H22ClN3/c1-11-4-5-14(10-12(11)2)6-7-15-16-17(18)20-13(3)21(16)9-8-19-15/h4-5,10,15,19H,6-9H2,1-3H3 |
InChI-Schlüssel |
LOEIWVRPRBONFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCC2C3=C(N=C(N3CCN2)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)


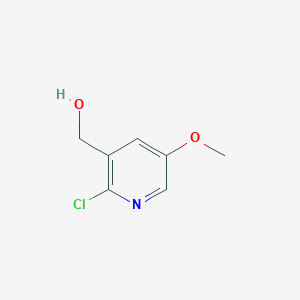


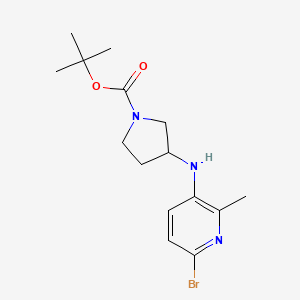
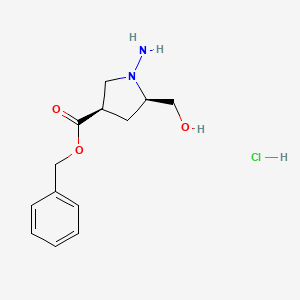
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
